1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a bicyclo[2.1.1]hexane core, which is a saturated bicyclic scaffold that offers rigidity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane typically involves a [2+2] cycloaddition reaction. This method is efficient and modular, allowing for the creation of new building blocks via photochemistry . The reaction conditions often require the use of a mercury lamp, which can be technically challenging due to the need for special equipment and glassware .
Industrial Production Methods
the modular approach used in laboratory settings could potentially be scaled up with the right equipment and optimization of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including substitution reactions. The presence of the iodomethyl group makes it a good candidate for nucleophilic substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine .
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, using an amine as the nucleophile would result in the formation of an amine-substituted bicyclo[2.1.1]hexane derivative .
Scientific Research Applications
1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane exerts its effects is not well-documented. its structure suggests that it could interact with molecular targets through its iodomethyl and methanesulfonyl groups. These interactions could involve nucleophilic substitution reactions, where the iodomethyl group is replaced by a nucleophile .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere in medicinal chemistry.
Bicyclo[3.1.1]heptane: Another saturated bicyclic scaffold with applications in drug development.
Cubane: A highly strained bicyclic structure used in materials science.
Uniqueness
1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane is unique due to its specific substitution pattern and the presence of both iodomethyl and methanesulfonyl groups.
Properties
Molecular Formula |
C7H11IO3S |
---|---|
Molecular Weight |
302.13 g/mol |
IUPAC Name |
1-(iodomethyl)-4-methylsulfonyl-2-oxabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C7H11IO3S/c1-12(9,10)7-2-6(3-7,4-8)11-5-7/h2-5H2,1H3 |
InChI Key |
HZKRYEUZMJFUKJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C12CC(C1)(OC2)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.